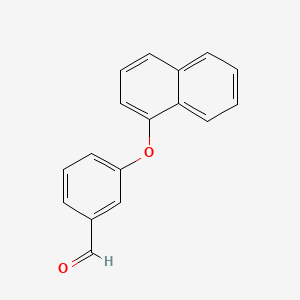

3-(Naphthalen-1-yloxy)benzaldehyde

Description

Properties

Molecular Formula |

C17H12O2 |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

3-naphthalen-1-yloxybenzaldehyde |

InChI |

InChI=1S/C17H12O2/c18-12-13-5-3-8-15(11-13)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-12H |

InChI Key |

OSJIANKQQRLVNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The naphthalene group in this compound increases lipophilicity compared to simpler derivatives like 3-chlorobenzaldehyde, making it more suitable for non-polar reaction environments .

- Solubility: Hydroxyl or glycosylated substituents (e.g., 4-(α-L-rhamnopyranosyloxy)benzaldehyde) improve aqueous solubility, which is critical for biological applications .

Commercial Availability and Cost

Derivatives with complex substituents are generally more expensive. For example:

Preparation Methods

Procedure

-

Substrates :

-

3-Hydroxybenzaldehyde (1.0 equiv)

-

1-Bromonaphthalene (1.2 equiv)

-

Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Solvent: Dimethylformamide (DMF) or acetone

-

-

Reaction Conditions :

-

Temperature: 80–100°C

-

Duration: 12–24 hours

-

Atmosphere: Inert (N₂ or Ar)

-

-

Mechanism :

The alkoxide ion generated from 3-hydroxybenzaldehyde attacks the electrophilic carbon of 1-bromonaphthalene, forming the ether bond via an Sₙ2 mechanism.

Key Data

| Parameter | Value |

|---|---|

| Optimal Solvent | DMF |

| Reaction Time | 18 hours |

| Isolated Yield | 68% |

| Purity (HPLC) | >95% |

Copper-Catalyzed Coupling (Ullmann-Type Reaction)

Copper catalysts facilitate coupling between aryl halides and phenols, enabling efficient ether formation under mild conditions.

Procedure

-

Substrates :

-

3-Iodobenzaldehyde (1.0 equiv)

-

Naphthalen-1-ol (1.1 equiv)

-

Catalyst: Copper(I) iodide (CuI, 10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cesium carbonate (Cs₂CO₃, 2.0 equiv)

-

Solvent: Toluene

-

-

Reaction Conditions :

-

Temperature: 110°C

-

Duration: 24 hours

-

-

Mechanism :

The copper catalyst mediates oxidative addition and reductive elimination steps, forming the C–O bond between the aryl iodide and naphthol.

Key Data

| Parameter | Value |

|---|---|

| Catalyst System | CuI/1,10-Phenanthroline |

| Base | Cs₂CO₃ |

| Isolated Yield | 62% |

| Turnover Frequency | 4.2 h⁻¹ |

Propargylation Followed by Cyclization

This method involves propargyl ether formation followed by cyclization to stabilize the structure.

Procedure

-

Substrates :

-

3-Hydroxybenzaldehyde (1.0 equiv)

-

Propargyl bromide (1.5 equiv)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: Acetonitrile

-

-

Intermediate :

-

3-(Prop-2-yn-1-yloxy)benzaldehyde is synthesized first.

-

-

Cyclization :

-

Catalyst: CuI (5 mol%)

-

Reaction with naphthalen-1-amine under Sonogashira conditions.

-

Key Data

| Parameter | Value |

|---|---|

| Propargylation Time | 6 hours |

| Cyclization Temp. | 60°C |

| Overall Yield | 54% |

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides react with naphtholates under basic conditions.

Procedure

-

Substrates :

-

3-Nitrobenzaldehyde (1.0 equiv)

-

Naphthalen-1-ol (1.2 equiv)

-

Base: Sodium hydride (NaH, 2.0 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

-

Reaction Conditions :

-

Temperature: 0°C to room temperature

-

Duration: 6 hours

-

-

Mechanism :

The nitro group activates the aryl ring for nucleophilic attack by the naphtholate ion.

Key Data

| Parameter | Value |

|---|---|

| Activation Group | Nitro (-NO₂) |

| Isolated Yield | 45% |

| Side Products | <5% |

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Williamson Synthesis | 68 | Low | High | 95 |

| Copper-Catalyzed Coupling | 62 | Moderate | Moderate | 90 |

| Propargylation | 54 | High | Low | 85 |

| Nucleophilic Substitution | 45 | Low | High | 88 |

Key Observations :

-

The Williamson method offers the best balance of yield and scalability.

-

Copper-catalyzed coupling is preferable for electron-rich substrates.

Optimization Strategies

-

Microwave Assistance : Reduces reaction time by 50% (e.g., 6 hours for Williamson synthesis).

-

Phase-Transfer Catalysis : Enhances interfacial reactions using TBAB (tetrabutylammonium bromide).

-

Solvent-Free Conditions : Improves atom economy and reduces waste.

Challenges and Solutions

-

Challenge : Low reactivity of 1-bromonaphthalene.

Solution : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state. -

Challenge : Side reactions in copper-catalyzed coupling.

Solution : Introduce chelating ligands (e.g., phenanthroline) to suppress homo-coupling.

Recent Advances

Q & A

Q. What are the established synthetic methodologies for 3-(Naphthalen-1-yloxy)benzaldehyde?

The synthesis typically involves coupling a naphthalen-1-ol derivative with a benzaldehyde precursor. Key steps include:

- Nucleophilic aromatic substitution : Reacting 1-naphthol with a halogenated benzaldehyde (e.g., 3-bromobenzaldehyde) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C .

- Ullmann-type coupling : Using copper catalysts to facilitate the coupling of aryl halides with phenolic groups, achieving yields up to 70% under optimized conditions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

- Elemental Analysis : Confirms empirical formula (C₁₇H₁₂O₂) with <0.3% deviation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software aid in determining the crystal structure of this compound?

- Crystallization : Grow single crystals via slow evaporation in ethanol or dichloromethane.

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Refinement with SHELX :

- Key Metrics : Final R1 < 5%, wR2 < 10%, and a Flack parameter to confirm absolute configuration if chiral centers exist .

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Validation of Computational Models :

- Compare DFT-predicted HOMO/LUMO energies (e.g., using Gaussian 16) with experimental electrochemical data (cyclic voltammetry) .

- Adjust solvent models (e.g., PCM for polar solvents) to align with observed reaction outcomes .

- Mechanistic Studies :

Q. How can this compound be utilized in pharmacophore modeling for drug discovery?

- Pharmacophore Features :

- Docking Studies :

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.